2-(3-Bromophenyl)-3-methylbutanoic acid

Cancer Metabolism Monocarboxylate Transporter Immunometabolism

Procure 2-(3-Bromophenyl)-3-methylbutanoic acid (CAS 1226304-46-6) for robust and reproducible research outcomes. This meta-brominated compound delivers superior thermal stability (mp 85–87°C) and potent MCT1 inhibition (IC50 214 nM). Its unique isotopic signature is invaluable for crystallography and mass spectrometry studies. Ensure assay consistency with this well-characterized, high-purity building block.

Molecular Formula C11H13BrO2
Molecular Weight 257.12 g/mol
Cat. No. B7847633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)-3-methylbutanoic acid
Molecular FormulaC11H13BrO2
Molecular Weight257.12 g/mol
Structural Identifiers
SMILESCC(C)C(C1=CC(=CC=C1)Br)C(=O)O
InChIInChI=1S/C11H13BrO2/c1-7(2)10(11(13)14)8-4-3-5-9(12)6-8/h3-7,10H,1-2H3,(H,13,14)
InChIKeyKSWGPYWKISIVQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromophenyl)-3-methylbutanoic Acid Procurement: Chemical Identity and Core Specifications


2-(3-Bromophenyl)-3-methylbutanoic acid (CAS: 1226304-46-6) is a brominated aromatic carboxylic acid belonging to the 2-aryl-3-methylbutanoic acid class, characterized by a meta-bromophenyl substituent and a branched isopropyl carboxylic acid backbone [1]. The compound has a molecular formula of C₁₁H₁₃BrO₂, a molecular weight of 257.12 g/mol, and is typically supplied as a white to off-white crystalline solid with a melting point of approximately 85–87°C and a computed XLogP3 of 3.4, indicating significant lipophilicity [1]. It is available in purities of 95% or higher from specialty chemical suppliers and is intended for research and further manufacturing use only .

Why In-Class Substitution of 2-(3-Bromophenyl)-3-methylbutanoic Acid Is Not Equivalent


Compounds within the 2-aryl-3-methylbutanoic acid class exhibit structure-dependent variations in physicochemical and biological properties that preclude simple interchange. The meta-bromine substitution pattern on the phenyl ring of 2-(3-bromophenyl)-3-methylbutanoic acid confers a distinct combination of steric bulk, lipophilicity, and electronic character compared to its para-bromo, chloro, and non-halogenated analogs [1]. These differences translate into quantifiable shifts in target engagement profiles, including MCT1 transporter inhibition potency and secondary pharmacology, as well as altered solid-state properties such as melting point [1]. Consequently, substituting a generic in-class analog without empirical validation risks compromising assay reproducibility, synthetic intermediate performance, and lead optimization outcomes [2]. The evidence detailed below establishes the specific, measurable dimensions along which this compound diverges from its closest comparators.

Quantitative Differentiation of 2-(3-Bromophenyl)-3-methylbutanoic Acid Versus Key Analogs


MCT1 Transporter Inhibition: Meta-Bromo vs. Para-Bromo and Non-Halogenated Analogs

2-(3-Bromophenyl)-3-methylbutanoic acid demonstrates sub-micromolar inhibition of monocarboxylate transporter 1 (MCT1), a critical target in cancer metabolism and immunology, with an IC50 of 214 nM in a functional cellular assay using human A549 lung adenocarcinoma cells [1]. While direct head-to-head data for the para-bromo isomer in the same assay are not available, cross-study comparisons indicate that MCT1 inhibition potency is exquisitely sensitive to the substitution pattern on the phenyl ring; representative 2-aryl-3-methylbutanoic acid derivatives lacking the meta-bromo motif exhibit IC50 values ranging from >1,000 nM to inactive (>10,000 nM) in related MCT1 functional assays [2]. This 5-fold or greater potency difference establishes the meta-bromo configuration as a key determinant of target engagement.

Cancer Metabolism Monocarboxylate Transporter Immunometabolism

ABCB1 (P-glycoprotein) Off-Target Liability Profile

2-(3-Bromophenyl)-3-methylbutanoic acid inhibits the multidrug resistance efflux transporter ABCB1 (P-glycoprotein) with an IC50 of 1.19 µM in a daunorubicin-based fluorescence flow cytometric assay [1]. This moderate off-target activity is approximately 5.6-fold weaker than its primary MCT1 inhibition (214 nM), providing a quantifiable selectivity margin that is absent from the public record for many in-class analogs. For comparison, a structurally related 2-aryl-3-methylbutanoic acid derivative bearing a different halogen substitution pattern exhibited ABCB1 inhibition with an IC50 of 1.40 µM under similar conditions, suggesting that subtle changes in aryl substitution can modulate the off-target profile [1].

Drug Transport Multidrug Resistance ADME

Solid-State Thermal Stability and Melting Point Differentiation

2-(3-Bromophenyl)-3-methylbutanoic acid exhibits a melting point of approximately 85–87°C, which is 24–28°C higher than the melting point of its non-halogenated analog 2-phenyl-3-methylbutanoic acid (59–61°C) [1][2]. This substantial elevation in melting point, attributable to the presence of the meta-bromine atom, reflects enhanced intermolecular interactions in the crystalline lattice and correlates with improved solid-state stability at ambient and moderately elevated temperatures. In contrast, the para-bromo isomer (2-(4-bromophenyl)-3-methylbutanoic acid) and the chloro analog (2-(3-chlorophenyl)-3-methylbutanoic acid) lack consistently reported experimental melting points in the public domain, introducing procurement uncertainty for applications requiring precise thermal characterization.

Formulation Development Crystallinity Storage Stability

Lipophilicity (LogP) as a Determinant of Membrane Partitioning

The computed partition coefficient (XLogP3) of 2-(3-bromophenyl)-3-methylbutanoic acid is 3.4, whereas the non-halogenated analog 2-phenyl-3-methylbutanoic acid has a predicted LogP of approximately 2.8 [1]. The 0.6 log unit increase imparted by the meta-bromine substitution corresponds to roughly a 4-fold higher octanol-water partition ratio, indicating significantly enhanced membrane permeability. This lipophilicity is comparable to that of the chloro analog (2-(3-chlorophenyl)-3-methylbutanoic acid), which has a predicted LogP of approximately 3.13 , but the bromo derivative offers the additional benefit of a heavier halogen atom, which can serve as a useful anomalous scattering center in X-ray crystallography and a distinctive isotopic signature for mass spectrometry tracking.

Druglikeness BBB Penetration Cellular Uptake

Validated Application Scenarios for 2-(3-Bromophenyl)-3-methylbutanoic Acid Based on Comparative Evidence


MCT1-Dependent Cancer Metabolism and Immuno-Oncology Assay Development

With a documented MCT1 IC50 of 214 nM in human A549 lung adenocarcinoma cells [1], 2-(3-bromophenyl)-3-methylbutanoic acid serves as a functional chemical probe for interrogating monocarboxylate transport in glycolytic tumor models. The 5-fold or greater potency margin over non-brominated 2-aryl-3-methylbutanoic acid analogs positions this compound as the preferred starting point for structure–activity relationship (SAR) studies aimed at optimizing MCT1 inhibition, particularly in laboratories evaluating lactate export blockade as a therapeutic strategy.

Preclinical ADME Profiling of Transporter-Mediated Drug-Drug Interactions

The characterized dual inhibition of MCT1 (IC50 = 214 nM) and ABCB1 (IC50 = 1.19 µM) [1] makes 2-(3-bromophenyl)-3-methylbutanoic acid a valuable reference compound for calibrating transporter panel assays. The 5.6-fold selectivity margin between the two transporters provides a benchmark for assessing the polypharmacology of novel chemical series, enabling medicinal chemists to differentiate on-target potency from efflux transporter liability early in lead optimization.

Solid-Phase Synthetic Intermediate Requiring Thermal Robustness

The elevated melting point of 85–87°C—24–28°C higher than the non-halogenated analog [2][3]—renders this compound particularly suitable for synthetic sequences involving elevated temperatures or prolonged reaction times. Its resistance to melting or softening under ambient conditions reduces the risk of clumping or decomposition during storage, making it the more reliable choice for automated parallel synthesis platforms and long-term compound library maintenance.

Biophysical and Structural Biology Studies Requiring Heavy Atom Labeling

The presence of a bromine atom at the meta position provides a natural anomalous scattering center for X-ray crystallography and a distinctive isotopic signature (⁷⁹Br/⁸¹Br) for mass spectrometry-based tracking [4]. While the chloro analog offers similar lipophilicity (LogP ~3.13 vs. 3.4), the bromo derivative's heavier halogen facilitates phase determination in protein–ligand co-crystal structures and enables unambiguous identification of metabolite fragments in complex biological matrices.

Quote Request

Request a Quote for 2-(3-Bromophenyl)-3-methylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.